molecular formula C18H23F6N3O5 B1402576 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt) CAS No. 1361118-62-8

2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt)

Cat. No.: B1402576
CAS No.: 1361118-62-8
M. Wt: 475.4 g/mol
InChI Key: HLYFLUVQURXUNL-UHFFFAOYSA-N
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Description

2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt) is a useful research compound. Its molecular formula is C18H23F6N3O5 and its molecular weight is 475.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Contaminants and Treatment Methods

Perfluorinated acids (PFAs), including perfluorinated carboxylic acids (PFCAs), are emerging environmental contaminants often found in various matrices like water bodies and wastewaters. These compounds, believed to arise mainly from human activities, pose significant challenges due to their persistence and potential health impacts. Research emphasizes the critical need for advanced treatment methods to manage PFAs effectively. Filtration and sorption technologies have been identified as the most promising methods for removing PFAs from aqueous waste streams. However, further studies are necessary to explore the potential of other techniques like evaporative, extractive, thermal, advanced oxidative, and biodegradation methods for PFA treatment. This research underlines the urgency of developing robust strategies to mitigate the environmental risks posed by PFAs, including the compounds related to 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt) (Rayne & Forest, 2009).

Chemical Properties and Applications

The chemical landscape of compounds like 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt) is intriguing due to the presence of pyridine-based structures. Pyridine and its derivatives, such as those incorporated in the mentioned compound, have notable applications in various fields including medicine and chemosensing. Pyridine derivatives exhibit a broad spectrum of biological activities, ranging from antifungal to anticancer properties. Moreover, these compounds have a high affinity for ions and neutral species, positioning them as highly effective chemosensors for various analytes. The flexibility and biological relevance of pyridine derivatives make them an essential component in the development of new and effective scientific applications (Abu-Taweel et al., 2022).

Properties

IUPAC Name

N,N-dimethyl-2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2C2HF3O2/c1-17(2)13(18)14(8-10-16-14)7-3-5-12-6-4-9-15-11-12;2*3-2(4,5)1(6)7/h4,6,9,11,16H,3,5,7-8,10H2,1-2H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFLUVQURXUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN1)CCCC2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F6N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt)
Reactant of Route 2
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt)
Reactant of Route 3
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt)
Reactant of Route 4
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt)
Reactant of Route 5
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt)
Reactant of Route 6
Reactant of Route 6
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic aciddimethylamide di(trifluoroacetic acid salt)

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